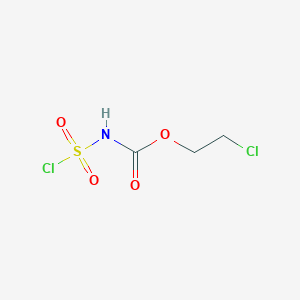

2-Chloroethyl chlorosulfonylcarbamate

Description

2-Chloroethyl chlorosulfonylcarbamate is a specialized chemical intermediate used in organic synthesis, particularly for constructing sulfonourea derivatives. Its molecular structure combines a chlorosulfonyl group and a carbamate moiety, enabling reactivity with amines under basic conditions (e.g., triethylamine) to form sulfonoureas . This compound is referenced in patent applications (e.g., European Patent Bulletin 2022/06) for synthesizing complex molecules, such as kinase inhibitors, highlighting its role in pharmaceutical development . Preparation methods are detailed in Bioorganic & Medicinal Chemistry Letters (2006), emphasizing its utility in controlled reaction environments .

Properties

Molecular Formula |

C3H5Cl2NO4S |

|---|---|

Molecular Weight |

222.05 g/mol |

IUPAC Name |

2-chloroethyl N-chlorosulfonylcarbamate |

InChI |

InChI=1S/C3H5Cl2NO4S/c4-1-2-10-3(7)6-11(5,8)9/h1-2H2,(H,6,7) |

InChI Key |

PWWLYJOGCLJSQU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)OC(=O)NS(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloroethyl chlorosulfonylcarbamate with structurally or functionally related compounds:

Table 1: Comparative Analysis of Key Compounds

Key Findings

Structural and Functional Differences: 2-Chloroethyl chlorosulfonylcarbamate uniquely combines sulfonyl and carbamate groups, enabling sulfonourea formation. In contrast, ethyl 2-chloroethylcarbamate lacks the sulfonyl group, limiting its reactivity to carbamate-mediated processes . Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit dual alkylating/carbamoylating activities critical for anticancer effects, whereas 2-chloroethyl chlorosulfonylcarbamate is non-therapeutic and functions solely as a synthetic intermediate .

Reactivity and Applications: Alkylation vs. Carbamoylation: Nitrosoureas alkylate DNA (via chloroethyl groups) and carbamoylate proteins, contributing to cytotoxicity . 2-Chloroethyl chlorosulfonylcarbamate’s sulfonyl group facilitates nucleophilic substitution with amines, making it ideal for coupling reactions . Solubility and Pharmacokinetics: Nitrosoureas’ lipid solubility (octanol/water distribution coefficient) enhances blood-brain barrier penetration, a property absent in 2-chloroethyl chlorosulfonylcarbamate, which is used in organic solvents like DCM .

Safety and Handling :

- 2-Chloroethyl chlorosulfonylcarbamate and chloromethyl chlorosulfate require strict control due to reactive intermediates (e.g., isocyanates or sulfonic acids) .

- 2-Chloroethyl chloroformate is highly corrosive, necessitating precautions against hydrolysis to toxic gases (e.g., HCl) .

Therapeutic vs. Synthetic Roles :

- While nitrosoureas are clinically validated for leukemia treatment, 2-chloroethyl chlorosulfonylcarbamate’s value lies in its synthetic utility. Ethyl 2-chloroethylcarbamate bridges both roles, serving as a pesticidal agent and pharmaceutical precursor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.